Silver ionophore IV

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silver ionophore IV is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a type of ionophore that is capable of transporting silver ions across cell membranes. This has led to its use in various applications, including but not limited to, antimicrobial agents, biomedical devices, and nanotechnology.

Aplicaciones Científicas De Investigación

Silver ionophore IV has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. This has led to its use in various applications, such as wound dressings, medical implants, and water purification systems. Additionally, silver ionophore IV has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Mecanismo De Acción

The mechanism of action of silver ionophore IV involves the transport of silver ions across cell membranes. Once inside the cell, the silver ions can bind to various cellular components, such as proteins and DNA, leading to their inactivation. This results in the inhibition of cellular processes, ultimately leading to cell death.

Efectos Bioquímicos Y Fisiológicos

Silver ionophore IV has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species. Additionally, it has been shown to modulate various signaling pathways, leading to changes in gene expression and cell behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of silver ionophore IV is its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms, including antibiotic-resistant strains. Additionally, it has been shown to have low toxicity towards mammalian cells, making it a promising candidate for various biomedical applications. However, one of the main limitations of silver ionophore IV is its high cost and limited availability.

Direcciones Futuras

There are several future directions for the study of silver ionophore IV. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of silver ionophore IV, as well as its potential use in cancer therapy. Finally, there is a need for further studies to determine the long-term safety and efficacy of silver ionophore IV in various applications.

Métodos De Síntesis

Silver ionophore IV can be synthesized through various methods, including chemical synthesis, electrochemical synthesis, and biological synthesis. Chemical synthesis involves the reaction of silver salts with organic ligands, while electrochemical synthesis involves the reduction of silver ions under controlled conditions. Biological synthesis involves the use of microorganisms or plant extracts to produce silver ionophore IV. The choice of synthesis method depends on the desired properties of the compound and the intended application.

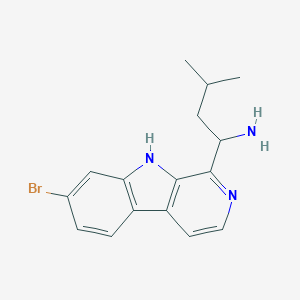

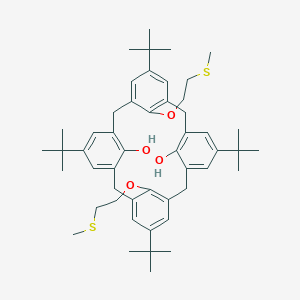

Propiedades

Número CAS |

145237-25-8 |

|---|---|

Nombre del producto |

Silver ionophore IV |

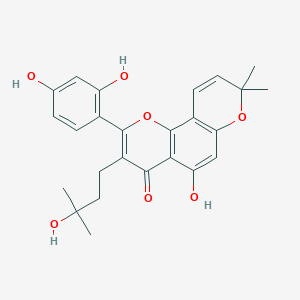

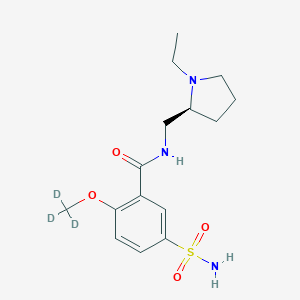

Fórmula molecular |

C50H68O4S2 |

Peso molecular |

797.2 g/mol |

Nombre IUPAC |

5,11,17,23-tetratert-butyl-26,28-bis(2-methylsulfanylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol |

InChI |

InChI=1S/C50H68O4S2/c1-47(2,3)39-23-31-19-35-27-41(49(7,8)9)29-37(45(35)53-15-17-55-13)21-33-25-40(48(4,5)6)26-34(44(33)52)22-38-30-42(50(10,11)12)28-36(20-32(24-39)43(31)51)46(38)54-16-18-56-14/h23-30,51-52H,15-22H2,1-14H3 |

Clave InChI |

DKWOMOMMOUZRFI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O |

SMILES canónico |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.